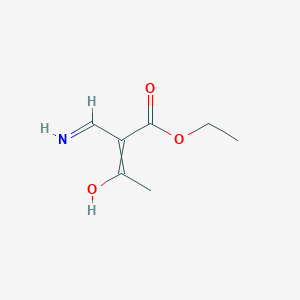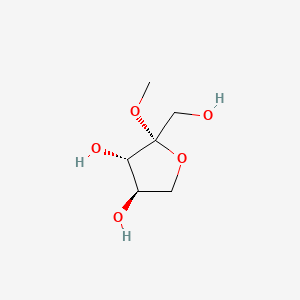![molecular formula C9H7F6NO B13976207 (R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethoxy and trifluoroethyl groups imparts significant stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an appropriate amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various trifluoromethylated and trifluoromethoxylated derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique binding properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy and trifluoroethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The compound can form electron donor-acceptor complexes, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)phenyl isocyanate
- 2-phenyl-1-trifluoromethyl-ethylamine
- N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea
Uniqueness
®-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine stands out due to its dual trifluoromethoxy and trifluoroethyl groups, which confer enhanced stability, lipophilicity, and reactivity compared to other similar compounds. These properties make it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high chemical stability .
Properties
Molecular Formula |
C9H7F6NO |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 |
InChI Key |
OXSICALTKBOYQS-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


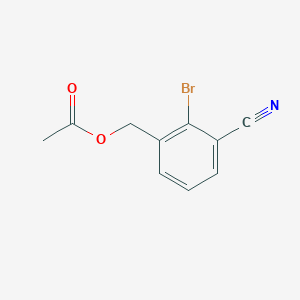
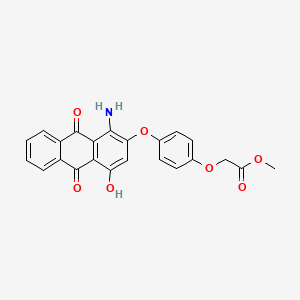
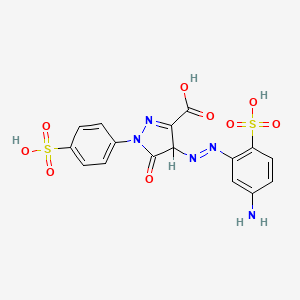
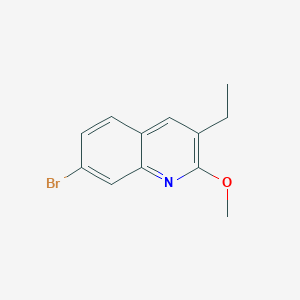
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
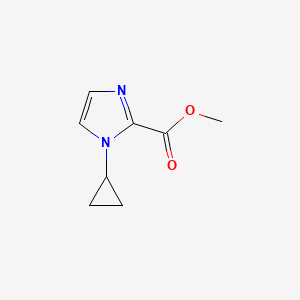
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
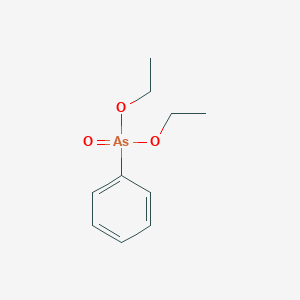
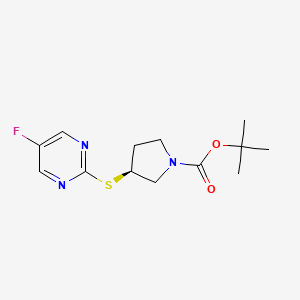

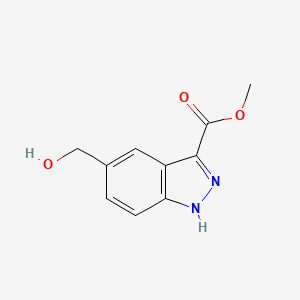
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
